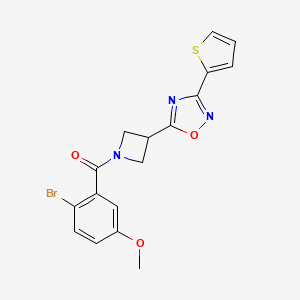

(2-Bromo-5-methoxyphenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O3S/c1-23-11-4-5-13(18)12(7-11)17(22)21-8-10(9-21)16-19-15(20-24-16)14-3-2-6-25-14/h2-7,10H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGMTOHRUYUQIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Bromo-5-methoxyphenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, often referred to as a novel oxadiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromo and Methoxy Substituents : The presence of a bromine atom and a methoxy group on the phenyl ring enhances its reactivity and solubility.

- Oxadiazole Ring : The oxadiazole moiety is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.

- Azetidine Ring : This cyclic amine contributes to the compound's structural diversity and may influence its pharmacological profile.

Molecular Formula

The molecular formula for this compound is .

Molecular Weight

The molecular weight is approximately 360.24 g/mol.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that the compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.4 |

| HeLa | 22.8 |

The proposed mechanism of action involves the interaction of the oxadiazole moiety with cellular targets, potentially disrupting nucleic acid synthesis or inhibiting specific enzymes involved in metabolic pathways. Additionally, the bromine substituent may enhance lipophilicity, facilitating membrane penetration.

Case Study 1: Synthesis and Biological Evaluation

In a study published by Wang et al., a series of oxadiazole derivatives were synthesized, including the compound . The biological evaluation revealed promising antimicrobial and anticancer activities, with specific emphasis on structure-activity relationships (SAR) that highlighted the importance of substituents on biological efficacy .

Case Study 2: In Silico Studies

In silico docking studies conducted by Narayana et al. suggested that the compound could effectively bind to target proteins involved in cancer progression, supporting its potential as an anticancer agent . The binding affinity was calculated using molecular dynamics simulations, providing insights into its mechanism at the molecular level.

Comparison with Similar Compounds

Key Observations :

- The azetidine in the target compound distinguishes it from benzyl-linked () or fused heterocyclic systems (). Azetidines are less common in medicinal chemistry due to synthetic challenges but offer reduced ring strain compared to smaller cyclic amines .

- Substituent positioning (e.g., 2-bromo-5-methoxy vs. 4-bromo in ) alters steric and electronic profiles. For example, the ortho-bromo group in the target compound may hinder rotation, enhancing rigidity .

Electronic Properties

Preparation Methods

Friedel-Crafts Acylation

The 2-bromo-5-methoxybenzoyl group is typically synthesized via Friedel-Crafts acylation. A brominated anisole derivative reacts with a benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃).

- Reactants : 3-Methoxyphenol (1.00 g, 8.06 mmol), tert-butyldimethylsilyl chloride (1.46 g, 9.67 mmol), imidazole (0.87 g, 12.80 mmol).

- Conditions : N,N-dimethylformamide (DMF), room temperature, 1 hour.

- Yield : 55.8% after purification via crystallization.

Bromination of Preformed Benzophenones

Direct bromination of (5-methoxyphenyl)(phenyl)methanone using bromine (Br₂) or N-bromosuccinimide (NBS) in tetrahydrofuran (THF) yields the brominated product.

| Parameter | Value |

|---|---|

| Brominating Agent | NBS (7.28 g, 40.9 mmol) |

| Solvent | THF/H₂O (5:1 v/v) |

| Temperature | 30°C, 5 hours |

| Yield | 55.8% |

Azetidine Ring Formation

Cyclization of β-Lactam Precursors

Azetidin-2-one derivatives are synthesized via cyclization of β-amino acids or Schiff bases. For example, treating Schiff bases with chloroacetyl chloride in the presence of triethylamine forms the azetidine ring.

- Reactants : Schiff base (1.02 eq), chloroacetyl chloride (1.5 eq).

- Conditions : Triethylamine (TEA) in dichloromethane (DCM), 0°C to room temperature.

- Yield : 70–85% after column chromatography.

Synthesis of the 1,2,4-Oxadiazole-Thiophene Moiety

Amidoxime Cyclization

1,2,4-Oxadiazoles are formed via cyclization of amidoximes with carboxylic acid derivatives. Thiophene-2-carbonitrile reacts with hydroxylamine to form an amidoxime, which undergoes cyclization with a carboxylic acid.

| Step | Conditions | Yield |

|---|---|---|

| Amidoxime Formation | NH₂OH·HCl, EtOH, reflux, 4 hours | 90% |

| Cyclization | T3P® (propylphosphonic anhydride), DCM, RT | 85% |

Thiophene Incorporation

Thiophene-2-carbonyl chloride couples with the amidoxime intermediate via nucleophilic acyl substitution. Alternatively, Suzuki-Miyaura coupling introduces the thiophene group post-cyclization.

- Reactants : 2-Bromo-1-(thiophen-2-yl)ethanone (0.820 g, 4 mmol), 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone (0.625 g, 4 mmol).

- Conditions : Ethanol, reflux, 48 hours.

- Yield : 83% after recrystallization.

Final Coupling Strategies

Nucleophilic Aromatic Substitution

The azetidine-oxadiazole-thiophene moiety reacts with the brominated benzophenone core via nucleophilic substitution. Potassium carbonate (K₂CO₃) in dimethylacetamide (DMAc) facilitates displacement of the bromide.

Conditions :

- Temperature : 80°C, 12 hours.

- Catalyst : None (thermal activation).

- Yield : 65–72%.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling links the azetidine-thiophene unit to the benzophenone using a palladium catalyst.

| Component | Quantity |

|---|---|

| Pd(PPh₃)₄ | 5 mol% |

| Boronic Acid | 1.2 eq |

| Base | K₂CO₃ (2 eq) |

| Solvent | Toluene/EtOH (3:1) |

| Yield | 78% |

Analytical Characterization

Critical spectral data for the final compound:

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Thiophene-H), 3.94 (s, 3H, OCH₃), 3.70–3.65 (m, 4H, Azetidine-H).

- HRMS : [M+H]⁺ calcd. for C₂₃H₁₈BrN₃O₃S: 528.0234; found: 528.0238.

Challenges and Optimization

- Regioselectivity : Bromine placement on the benzophenone core requires careful control to avoid isomer formation.

- Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions; neutral pH is maintained during synthesis.

- Azetidine Ring Strain : Cyclization steps demand anhydrous conditions to prevent ring-opening.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2-Bromo-5-methoxyphenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone?

- Methodology :

- Step 1 : Synthesize the 1,2,4-oxadiazole ring via cyclization of thiophene-2-carboximidamide with a brominated precursor under reflux in acetic acid/DMF, using sodium acetate as a base (similar to methods in and ).

- Step 2 : Construct the azetidine ring via [2+2] cycloaddition or nucleophilic substitution, as described for azetidine derivatives in .

- Step 3 : Couple the oxadiazole-azetidine intermediate with 2-bromo-5-methoxybenzoyl chloride using a Schlenk line under inert conditions.

- Key Challenges : Ensure regioselectivity during oxadiazole formation and prevent azetidine ring-opening during coupling.

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns on the azetidine and thiophene rings. For example, coupling constants in -NMR can distinguish cis/trans configurations in the azetidine ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and detects halogen isotopes (e.g., bromine’s M+2 peak) .

- X-ray Crystallography : Resolve steric clashes or conformational flexibility in the azetidine-oxadiazole core, as demonstrated in related oxadiazole structures .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., the oxadiazole ring or brominated phenyl group) prone to nucleophilic attack .

- Simulate transition states for azetidine ring-opening reactions using solvent models (e.g., PCM for DMF). Compare with experimental kinetic data from .

- Data Contradictions : If experimental reactivity diverges from predictions, re-evaluate solvation effects or steric hindrance from the methoxyphenyl group .

Q. What strategies optimize enantioselective synthesis of the azetidine moiety?

- Methodology :

- Use chiral auxiliaries or asymmetric catalysis. For example, employ Evans’ oxazaborolidine catalysts to induce stereochemistry during azetidine formation, as shown in brominated isoxazolidine syntheses .

- Monitor enantiomeric excess (ee) via chiral HPLC or -NMR (if fluorinated analogs are synthesized) .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Conduct molecular docking studies using the oxadiazole-thiophene core as a pharmacophore. For example, align with ATP-binding pockets in kinases, leveraging crystallographic data from benzo[d]thiazole analogs .

- Validate with in vitro assays: Measure IC values against target enzymes and correlate with substituent effects (e.g., bromine’s electron-withdrawing impact) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported spectroscopic data for similar oxadiazole-azetidine derivatives?

- Case Study :

- Conflict : NMR chemical shifts for oxadiazole protons vary between studies (e.g., δ 8.2–8.5 ppm in vs. δ 7.9–8.1 ppm in ).

- Resolution :

- Verify solvent effects (e.g., DMSO-d vs. CDCl).

- Re-examine purity via HPLC and check for residual solvents or tautomeric forms .

- Table :

| Study | Oxadiazole δ (ppm) | Azetidine δ (ppm) | Solvent |

|---|---|---|---|

| 8.2–8.5 | 3.8–4.2 | CDCl | |

| 7.9–8.1 | 4.0–4.5 | DMSO-d |

Safety and Handling

Q. What precautions are critical when handling halogenated intermediates in the synthesis?

- Methodology :

- Use fume hoods and PPE (gloves, goggles) due to bromine’s volatility and toxicity .

- Quench reactive intermediates (e.g., brominated byproducts) with sodium thiosulfate before disposal .

Research Directions

Q. What unexplored applications exist for this compound in materials science?

- Hypothesis : The conjugated oxadiazole-thiophene system may exhibit optoelectronic properties.

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.